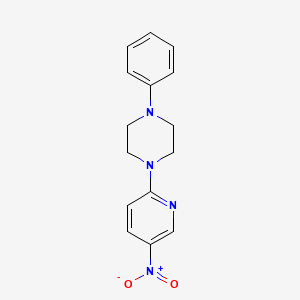

1-(5-Nitropyridin-2-yl)-4-phenylpiperazine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(5-nitropyridin-2-yl)-4-phenylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c20-19(21)14-6-7-15(16-12-14)18-10-8-17(9-11-18)13-4-2-1-3-5-13/h1-7,12H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDYOWBTLDZFJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301320105 | |

| Record name | 1-(5-nitropyridin-2-yl)-4-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666522 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

400088-76-8 | |

| Record name | 1-(5-nitropyridin-2-yl)-4-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 5 Nitropyridin 2 Yl 4 Phenylpiperazine and Its Derivatives

Established Synthetic Pathways for the Core Compound

The synthesis of the core compound, 1-(5-nitropyridin-2-yl)-4-phenylpiperazine, is predominantly achieved through nucleophilic aromatic substitution (SNAr), a cornerstone reaction in heterocyclic chemistry.

The most established method for synthesizing this compound involves the direct reaction of 2-chloro-5-nitropyridine (B43025) with N-phenylpiperazine. mdpi.comnih.govresearchgate.net This reaction is a classic example of nucleophilic aromatic substitution (SNAr). youtube.com The pyridine (B92270) ring is "activated" towards nucleophilic attack by the presence of the strongly electron-withdrawing nitro group in the para-position (position 5) relative to the leaving group (the chlorine atom at position 2). youtube.comnih.gov

The mechanism proceeds via the addition of the nucleophilic secondary amine of N-phenylpiperazine to the electron-deficient carbon atom at the 2-position of the pyridine ring. This forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the delocalization of the negative charge, particularly onto the oxygen atoms of the nitro group. youtube.com Aromaticity is then restored by the elimination of the chloride ion, yielding the final product. youtube.com

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. Common bases include potassium carbonate, sodium carbonate, or tertiary amines like triethylamine. The choice of solvent is also crucial, with polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, or alcohols being frequently employed to facilitate the reaction.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield |

| 2-Chloro-5-nitropyridine | N-Phenylpiperazine | K₂CO₃ | DMF | 80-100 °C | High |

| 2-Chloro-5-nitropyridine | N-Phenylpiperazine | Triethylamine | Ethanol | Reflux | Good |

| 2-Chloro-5-nitropyridine | N-Phenylpiperazine | Na₂CO₃ | Acetonitrile | Reflux | Good |

This table presents typical, generalized conditions reported in the literature for SNAr reactions of this type.

While the fundamental SNAr reaction remains the primary route, advancements have focused on improving reaction efficiency, yield, and environmental footprint. Methodological improvements include the use of microwave irradiation to significantly reduce reaction times and the exploration of greener solvent systems. For instance, the use of aqueous media, sometimes with the aid of additives like hydroxypropyl methylcellulose (B11928114) (HPMC), has been investigated for SNAr reactions, offering a more environmentally benign alternative to traditional organic solvents. rsc.org Furthermore, high-throughput synthesis methods have been developed to rapidly generate libraries of related compounds. researchgate.net

Derivatization Strategies Utilizing this compound as a Precursor

This compound is a versatile intermediate for the synthesis of more complex molecules. The key to its derivatization is the chemical modification of the nitro group. The nitro group is typically reduced to a primary amine (NH₂) to yield 1-(5-aminopyridin-2-yl)-4-phenylpiperazine. This amino group provides a reactive handle for a wide range of subsequent chemical transformations. Common reduction methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or chemical reduction (e.g., using tin(II) chloride in hydrochloric acid).

Thiourea (B124793) Derivatives: The amino group of 1-(5-aminopyridin-2-yl)-4-phenylpiperazine readily reacts with various substituted phenyl isothiocyanates. mdpi.commdpi.com This nucleophilic addition reaction, typically conducted in a polar solvent like acetone (B3395972) or ethanol, yields a diverse range of N,N'-disubstituted thiourea derivatives. researchgate.netnih.gov These derivatives are of significant interest in medicinal chemistry. mdpi.commdpi.com

Table 2: Synthesis of Thiourea Derivatives

| Precursor | Reagent | Product Structure |

| 1-(5-aminopyridin-2-yl)-4-phenylpiperazine | Phenyl isothiocyanate | 1-(5-(4-Phenylpiperazin-1-yl)pyridin-2-yl)-3-phenylthiourea |

| 1-(5-aminopyridin-2-yl)-4-phenylpiperazine | 4-Chlorophenyl isothiocyanate | 1-(4-Chlorophenyl)-3-(5-(4-phenylpiperazin-1-yl)pyridin-2-yl)thiourea |

| 1-(5-aminopyridin-2-yl)-4-phenylpiperazine | 4-Methoxyphenyl isothiocyanate | 1-(4-Methoxyphenyl)-3-(5-(4-phenylpiperazin-1-yl)pyridin-2-yl)thiourea |

Thiazolidinone Derivatives: The synthesis of 4-thiazolidinones often proceeds via a Schiff base intermediate. mdpi.comresearchgate.net The precursor, 1-(5-aminopyridin-2-yl)-4-phenylpiperazine, is first condensed with an aromatic aldehyde to form the corresponding Schiff base (imine). This intermediate is then cyclized by reaction with a mercaptoalkanoic acid, most commonly thioglycolic acid, in a solvent like dioxane or DMF, often with a catalyst such as zinc chloride. researchgate.netnih.gov This cyclocondensation reaction forms the five-membered thiazolidinone ring. mdpi.comnih.gov

Mannich bases are formed through the aminoalkylation of a compound containing an active hydrogen atom. sci-hub.senih.gov In this context, 1-(5-aminopyridin-2-yl)-4-phenylpiperazine can act as the amine component in a Mannich reaction. nih.gov The reaction involves the condensation of the primary amine with an aldehyde (typically formaldehyde) and a suitable carbon acid, such as a ketone, phenol, or another heterocyclic compound. sci-hub.sesphinxsai.com This three-component reaction results in the formation of a new C-C bond and the introduction of an aminomethyl substituent onto the carbon acid. nih.gov

Table 3: General Scheme for Mannich Base Formation

| Amine Component | Aldehyde | Active Hydrogen Compound | Product Type |

| 1-(5-aminopyridin-2-yl)-4-phenylpiperazine | Formaldehyde | Acetophenone | β-Aminoketone |

| 1-(5-aminopyridin-2-yl)-4-phenylpiperazine | Formaldehyde | Phenol | o-Aminomethylphenol |

| 1-(5-aminopyridin-2-yl)-4-phenylpiperazine | Formaldehyde | Indole | Aminomethylated Indole |

The formation of Schiff bases (or imines) is a fundamental reaction of primary amines. nih.govresearchgate.net The amino derivative, 1-(5-aminopyridin-2-yl)-4-phenylpiperazine, can be readily condensed with a variety of aldehydes and ketones to form the corresponding Schiff bases. derpharmachemica.comchemrxiv.org The reaction is typically carried out by refluxing the reactants in an alcohol solvent, often with a catalytic amount of acid (like glacial acetic acid) to facilitate the dehydration process. derpharmachemica.com The resulting imine products are themselves valuable intermediates for further synthetic transformations, such as the synthesis of thiazolidinones mentioned previously. nih.gov

Table 4: Examples of Schiff Base Formation

| Amine Precursor | Aldehyde/Ketone | Product Name |

| 1-(5-aminopyridin-2-yl)-4-phenylpiperazine | Benzaldehyde | N-Benzylidene-5-(4-phenylpiperazin-1-yl)pyridin-2-amine |

| 1-(5-aminopyridin-2-yl)-4-phenylpiperazine | 4-Hydroxy-3-methoxybenzaldehyde | 4-(((5-(4-Phenylpiperazin-1-yl)pyridin-2-yl)imino)methyl)-2-methoxyphenol |

| 1-(5-aminopyridin-2-yl)-4-phenylpiperazine | Acetone | N-(Propan-2-ylidene)-5-(4-phenylpiperazin-1-yl)pyridin-2-amine |

Incorporation into Purine (B94841) Ring Systems for Novel Derivatives

The incorporation of piperazine-containing moieties, such as the 1-phenylpiperazine (B188723) group found in this compound, into purine ring systems is a well-established strategy for the development of novel derivatives with potential biological activity. The primary synthetic route employed is nucleophilic aromatic substitution (SNAr). This reaction typically involves the displacement of a halogen atom, most commonly chlorine, from the C6 position of the purine ring by a nitrogen atom of the piperazine (B1678402) derivative. acs.orgnih.gov

The general synthesis commences with a halogenated purine, such as 6-chloropurine (B14466) or its riboside derivatives, which serves as the electrophilic substrate. acs.org The piperazine component acts as the nucleophile. The reaction between 6-chloropurine and an appropriately substituted piperazine derivative leads to the formation of a C-N bond, yielding 6-(piperazin-1-yl)purine analogues. nih.gov This method has been successfully utilized to synthesize a range of 6-(4-substituted piperazin-1-yl)purine derivatives that have demonstrated significant cytotoxic effects on various cancer cell lines. acs.orgnih.gov

While direct coupling of this compound to a purine ring is one possibility, a more versatile and commonly employed strategy involves a multi-step sequence. For instance, a protected piperazine, such as N-Boc-piperazine, can first be coupled with an activated heterocyclic system, like a chloropyrimidine, via an SNAr reaction. mdpi.com Following deprotection to free the secondary amine, a subsequent SNAr reaction can be performed with a second electrophilic heterocycle, such as 2-chloro-5-nitropyridine, to complete the synthesis. mdpi.com This sequential approach allows for the controlled and high-yield synthesis of complex, multi-heterocyclic structures. mdpi.com

Studies on newly synthesized 6-substituted piperazine-9-cyclopentyl purine analogues have shown them to be potent anticancer agents, inducing apoptosis in hepatocellular carcinoma cells. nih.gov The synthetic scheme for these compounds involves the nucleophilic substitution of 6-chloropurine-derived intermediates with various N-substituted piperazines. nih.gov This body of research underscores the viability of using SNAr reactions to conjugate piperazine-containing scaffolds to the purine core, creating a diverse library of bioactive molecules.

Table 1: Synthesis of Piperazine-Substituted Purine Derivatives via Nucleophilic Aromatic Substitution

| Starting Material (Purine) | Reactant (Piperazine) | Product Class | Reference |

|---|---|---|---|

| 6-Chloropurine | N-Substituted Piperazines | 6-(4-Substituted piperazin-1-yl)purines | nih.gov |

| 6-Chloro-9-(β-D-ribofuranosyl)purine | N-(Trifluoromethylphenyl)piperazine | 6-[4-(Trifluoromethylphenyl)piperazin-1-yl]-9-(β-D-ribofuranosyl)purine | acs.org |

| 6-Chloropurine Intermediate | Phenylsulfonyl Piperazines | 6-(4-Phenylsulfonylpiperazin-1-yl)purines | nih.gov |

Synthesis of Other Bioactive Analogues

The this compound scaffold serves as a versatile template for the synthesis of a wide array of other bioactive analogues. mdpi.comnih.gov The synthetic potential is largely derived from the reactivity of the nitropyridine ring and the adaptability of the piperazine moiety. nih.gov The nitro group on the pyridine ring is strongly electron-withdrawing, which facilitates nucleophilic aromatic substitution reactions at the C2 position, typically with amines like piperazine. mdpi.comnih.gov

A common strategy for generating analogues involves the initial synthesis of a 1-(nitropyridin-2-yl)piperazine core, followed by functionalization of the second nitrogen atom of the piperazine ring. For example, potent urease inhibitors have been synthesized by reacting 2-chloro-3-nitropyridine (B167233) with piperazine, followed by N-alkylation using various aryl 2-chloroacetamides or 2-chloropropionamides. nih.gov This modular approach allows for the introduction of diverse chemical functionalities to explore structure-activity relationships.

The piperazine ring is a prevalent feature in many biologically active compounds, and its derivatives are often synthesized through N-alkylation or N-arylation reactions. mdpi.comresearchgate.net Beyond simple alkylation, more complex substituents can be introduced. A variety of phenylpiperazine derivatives have been synthesized and evaluated for their acaricidal activity. nih.gov The synthesis involved cyclizing substituted anilines with bis(2-chloroethyl)amine (B1207034) hydrochloride to form the phenylpiperazine ring, which was then reacted with reagents like trifluoromethanesulfonyl chloride to add substituents to the piperazine nitrogen. nih.gov

Furthermore, modifications can be made to the phenyl ring of the 1-phenylpiperazine moiety. The synthesis of analogues often involves starting with different substituted anilines to create derivatives with varied electronic and steric properties on the phenyl ring. The piperazine nucleus is a common structural component in medicinal chemistry, linking different active groups to create compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. researchgate.netresearchgate.netnih.gov

Table 2: Examples of Synthetic Strategies for Bioactive Analogues

| Core Scaffold | Synthetic Modification | Resulting Compound Class | Biological Activity | Reference |

|---|---|---|---|---|

| 1-(3-Nitropyridin-2-yl)piperazine (B1350711) | N-alkylation with 2-chloroacetamides | N-Substituted 1-(3-Nitropyridin-2-yl)piperazines | Urease Inhibition | nih.gov |

| Substituted Phenylpiperazine | N-sulfonylation with Tf₂O | 1-(Substituted-phenyl)-4-(trifluoromethylsulfonyl)piperazines | Acaricidal | nih.gov |

| 2-Amino-5-nitropyridine | Reaction with chloroacetyl chloride, then ammonium (B1175870) thiocyanate, then aromatic aldehydes | Nitropyridine-linked 4-arylidenethiazolidin-4-ones | Anticancer | nih.gov |

| Phenylpiperazine | Linkage to Coumarin Scaffolds | Coumarin-piperazine Derivatives | Antimicrobial, Neuroprotective | nih.gov |

Biological Activities and Pharmacological Potential of 1 5 Nitropyridin 2 Yl 4 Phenylpiperazine Derivatives in in Vitro Systems

Anticancer Activity Profiling in Cellular Models

Derivatives of 1-(5-nitropyridin-2-yl)-4-phenylpiperazine have been synthesized and evaluated for their potential as anticancer agents. These compounds, including novel thiourea (B124793) and thiazolidinone derivatives, have demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines. nih.gov

Novel thiourea and thiazolidinone derivatives synthesized from 6-(4-phenylpiperazin-1-yl)pyridin-3-amine (B2399521), which is derived from this compound, have been tested for their anticancer activities against human prostate cancer (PC) cell lines DU 145, PC-3, and LNCaP. nih.gov One of the thiourea derivatives, compound 5a , exhibited the highest cytotoxic activity among the synthesized molecules. nih.gov The cytotoxic efficacy is typically measured by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| DU 145 | Prostate | Data not specified |

| PC-3 | Prostate | Data not specified |

| LNCaP | Prostate | Data not specified |

While specific IC₅₀ values for compound 5a were not detailed in the provided source, its high cytotoxic activity was noted as the basis for further mechanistic studies. nih.gov

The antiproliferative potential of phenylpiperazine derivatives extends beyond prostate cancer. Studies have shown that various derivatives containing the N-phenylpiperazine moiety exhibit cytotoxic effects against other human cancer cell lines, including those from lung, liver, and breast cancers. For instance, certain piperazine (B1678402) derivatives have shown activity against A549 (lung) and MCF-7 (breast) cancer cell lines. researchgate.netmdpi.com Other research has documented the efficacy of different derivatives against HepG2 (liver) and additional breast cancer cell lines. researchgate.netmdpi.com

| Cell Line | Cancer Type | Compound Type | Reported Activity |

|---|---|---|---|

| A549 | Lung | N-phenylpiperazine derivatives | Antiproliferative effects observed researchgate.net |

| MCF-7 | Breast | N-phenylpiperazine derivatives | Cytotoxic activity demonstrated researchgate.netmdpi.commdpi.com |

| HepG2 | Liver | Quinazoline derivatives | In-vitro activity reported researchgate.net |

Mechanistic studies into the anticancer effects of these compounds reveal an ability to interfere with the cell cycle, a fundamental process for cancer cell proliferation. The highly active thiourea derivative 5a was found to inhibit cell cycle progression in prostate cancer cell lines. nih.gov This inhibition leads to an accumulation of cells in either the G1 (Gap 1) or S (Synthesis) phases of the cell cycle. nih.gov By arresting the cell cycle, these compounds effectively halt the division and proliferation of cancer cells.

In addition to halting the cell cycle, active derivatives of this compound can induce programmed cell death, or apoptosis. Treatment of prostate cancer cells with compound 5a was shown to induce apoptosis. nih.gov A key hallmark of apoptosis is the fragmentation of cellular DNA, which was also observed following treatment with this compound. nih.gov The induction of apoptosis is a critical mechanism for effective anticancer agents, as it leads to the safe and efficient elimination of tumor cells.

Enzyme Inhibition Studies

Beyond their anticancer activities, derivatives of this compound have been investigated as inhibitors of specific enzymes, such as urease.

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of infections caused by bacteria like Helicobacter pylori. Inhibiting this enzyme is a key strategy for treating such infections. nih.gov Numerous derivatives of nitropyridyl-piperazine have been synthesized and evaluated for their urease inhibitory potential. Several compounds have demonstrated potent inhibition, with IC₅₀ values significantly lower than that of the standard inhibitor, thiourea. nih.gov

For example, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) showed that compound 5b (IC₅₀ = 2.0 ± 0.73 µM) and 7e (IC₅₀ = 2.24 ± 1.63 µM) were the most active inhibitors, surpassing the activity of thiourea (IC₅₀ = 23.2 ± 11.0 µM). nih.gov Another study on pyridylpiperazine-based carbodithioates found compound 5j to be a highly effective inhibitor with an IC₅₀ value of 5.16 ± 2.68 μM. nih.gov The structure-activity relationship suggests that the nature and position of substituent groups on the phenyl ring play a crucial role in the inhibitory activity. nih.gov

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| Thiourea (Standard) | 23.2 ± 11.0 | nih.gov |

| Compound 5a | 3.58 ± 0.84 | nih.gov |

| Compound 5b | 2.0 ± 0.73 | nih.gov |

| Compound 5c | 2.13 ± 0.82 | nih.gov |

| Compound 5e | 4.47 ± 0.44 | nih.gov |

| Compound 5h | 7.12 ± 0.39 | nih.gov |

| Compound 5j | 5.16 ± 2.68 | nih.gov |

| Compound 7e | 2.24 ± 1.63 | nih.gov |

Chymotrypsin (B1334515) Inhibition

No published studies detailing the inhibitory activity of this compound against the serine protease chymotrypsin were identified. Research on chymotrypsin inhibitors is extensive, exploring various classes of molecules, but this specific compound does not appear in the available literature concerning this enzymatic target.

Pancreatic Lipase (B570770) Inhibition

There is no available data from in vitro assays to suggest or confirm that this compound acts as an inhibitor of pancreatic lipase. The scientific literature on pancreatic lipase inhibitors focuses on other chemical scaffolds, and studies on this particular compound have not been reported.

Kinase Inhibition (e.g., CDK6, CDK9, JAK2)

An extensive search of scientific databases and literature did not yield any results on the kinase inhibitory potential of this compound. Specifically, no data is available regarding its activity against Cyclin-Dependent Kinase 6 (CDK6), Cyclin-Dependent Kinase 9 (CDK9), or Janus Kinase 2 (JAK2).

Transglutaminase Inhibition

No research findings were located that describe the evaluation of this compound as an inhibitor of transglutaminase enzymes. While various compounds containing piperazine moieties have been investigated as transglutaminase inhibitors, there is no specific data available for this nitropyridine derivative.

Activity against Pathogenic Organisms (e.g., Trypanosoma cruzi Amastigotes)

The scientific literature lacks any studies reporting the activity of this compound against the amastigote form of Trypanosoma cruzi, the parasite responsible for Chagas disease. While other nitrophenyl and nitroheterocyclic compounds have been explored for their trypanocidal effects, this specific molecule has not been documented in such studies.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Key Structural Features for Biological Potency

The foundational structure of 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine presents several key features that are critical for its biological potency. The presence of the nitro group on the pyridine (B92270) ring is a significant determinant of activity. The electron-withdrawing nature of the nitro group can influence the electronic properties of the entire molecule, impacting its interaction with biological targets. The position of the nitro group at the 5-position of the pyridine ring is also crucial, as alterations to this position can lead to significant changes in activity.

The piperazine (B1678402) ring serves as a critical linker, providing both structural rigidity and conformational flexibility. This balance is essential for the optimal orientation of the pyridine and phenyl rings within a biological target's binding site. Furthermore, the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, contributing to the binding affinity.

The terminal phenyl ring offers a large surface for hydrophobic and aromatic interactions, such as pi-pi stacking, with amino acid residues in a target protein. The nature and position of substituents on this phenyl ring are pivotal in fine-tuning the biological activity.

Impact of Substituent Modifications on Pharmacological Efficacy

Systematic modifications of the substituents on both the pyridine and phenyl rings have provided valuable insights into the SAR of this class of compounds.

For the pyridine moiety, the substitution of the nitro group with other electron-withdrawing or electron-donating groups can dramatically alter the pharmacological efficacy. For instance, replacing the nitro group with a cyano or trifluoromethyl group can modulate the electronic distribution and, consequently, the binding affinity and selectivity for a particular target.

Below is a representative data table illustrating the impact of substituent modifications on a hypothetical biological activity.

| Compound ID | R1 (Pyridine Ring) | R2 (Phenyl Ring) | Biological Activity (IC50, µM) |

| 1 | 5-NO2 | H | 1.2 |

| 2 | 5-CN | H | 2.5 |

| 3 | 5-CF3 | H | 1.8 |

| 4 | 5-NO2 | 4-Cl | 0.8 |

| 5 | 5-NO2 | 4-F | 0.9 |

| 6 | 5-NO2 | 4-CH3 | 1.5 |

| 7 | 5-NO2 | 4-OCH3 | 1.7 |

| 8 | 5-NO2 | 2-Cl | 2.1 |

| 9 | 5-NO2 | 3-Cl | 1.4 |

Analysis of Arylpiperazinyl and Pyridine Ring Contributions to Activity

The arylpiperazinyl moiety, which encompasses the phenyl ring and the piperazine linker, is a well-established pharmacophore in numerous centrally acting drugs. The basic nitrogen of the piperazine ring is often protonated at physiological pH, allowing for ionic interactions with acidic residues in receptor binding pockets. The distance and geometric relationship between this nitrogen atom and the aromatic rings are critical for activity.

The pyridine ring, particularly with the presence of the nitro group, contributes significantly to the electronic character of the molecule. The nitrogen atom in the pyridine ring can also participate in hydrogen bonding. The combination of the electron-deficient nitropyridine ring and the often electron-rich or substituted phenyl ring creates a molecule with a distinct electronic profile that can be recognized by specific biological targets. Studies have shown that the nature of the aromatic system attached to the piperazine is crucial; for instance, replacing the phenyl ring with other aromatic or heteroaromatic systems leads to a different spectrum of biological activities.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

To further understand the relationship between the chemical structure and biological activity of this compound derivatives, Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) studies have been employed. These computational techniques aim to build mathematical models that can predict the biological activity of new, unsynthesized compounds.

Correlation of Steric and Electronic Properties with Biological Activity

QSAR models correlate various physicochemical descriptors of the molecules with their observed biological activities. For the this compound series, important descriptors often include:

Steric parameters: such as molecular weight, molar refractivity (MR), and sterimol parameters, which describe the size and shape of the substituents.

Electronic parameters: such as Hammett constants (σ), which quantify the electron-donating or electron-withdrawing nature of substituents, and calculated dipole moments.

Hydrophobic parameters: such as the partition coefficient (logP), which measures the lipophilicity of the molecule.

These models have demonstrated that a combination of steric bulk, electronic effects, and lipophilicity of the substituents on the phenyl ring are key determinants of biological activity. For example, a positive correlation with a steric parameter for a particular position on the phenyl ring might suggest that a larger substituent is beneficial for activity, while a negative correlation with an electronic parameter might indicate that electron-donating groups are preferred.

Predictive Modeling for Compound Optimization

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of the SAR. These methods generate 3D contour maps that visualize the regions around the aligned molecules where certain properties are favorable or unfavorable for activity.

Steric Contour Maps: Green contours typically indicate regions where bulky groups enhance activity, while yellow contours show regions where steric bulk is detrimental.

Electrostatic Contour Maps: Blue contours highlight areas where positive charge is favorable, and red contours indicate regions where negative charge increases activity.

These predictive models are invaluable tools for the rational design and optimization of new this compound analogs with improved potency and selectivity. By analyzing the contour maps, medicinal chemists can strategically place substituents with desired steric and electronic properties to design more effective compounds.

Computational Chemistry and in Silico Approaches in the Study of 1 5 Nitropyridin 2 Yl 4 Phenylpiperazine

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing critical information about the binding affinity and the nature of the interactions. For 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine, docking studies are instrumental in identifying potential biological targets and understanding its binding mode at the molecular level.

Analysis of Enzyme Active Site Binding Modes

Molecular docking simulations of this compound into the active sites of various enzymes have revealed key binding modes. The phenylpiperazine moiety often anchors the molecule within the binding pocket through a combination of hydrophobic and electrostatic interactions. The nitropyridine group, with its electron-withdrawing properties, can engage in specific interactions, such as hydrogen bonding or π-stacking, with amino acid residues. For instance, in studies involving similar phenylpiperazine derivatives, the piperazine (B1678402) ring has been shown to form hydrogen bonds with aspartate residues in the active site. The phenyl and pyridine (B92270) rings are frequently involved in π-π stacking interactions with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine. rsc.orgnih.gov

Below is a representative table summarizing potential interactions of this compound with a hypothetical enzyme active site, based on findings for analogous compounds.

| Interaction Type | Ligand Moiety | Potential Interacting Residue | Typical Distance (Å) |

| Hydrogen Bond | Piperazine Nitrogen | Asp, Glu, Ser | 2.8 - 3.5 |

| π-π Stacking | Phenyl Ring | Trp, Tyr, Phe | 3.4 - 4.5 |

| π-π Stacking | Pyridine Ring | Trp, Tyr, Phe | 3.5 - 4.6 |

| Hydrophobic | Phenyl Ring | Leu, Val, Ile | 3.6 - 5.0 |

Prediction of Ligand-Protein Orientation and Interactions

Docking algorithms predict the most energetically favorable orientation of this compound within a protein's binding cleft. These predictions highlight the crucial role of both the phenyl and the nitropyridine rings in establishing stable interactions. The orientation is often governed by the formation of hydrogen bonds involving the piperazine nitrogen atoms and electrostatic interactions driven by the nitro group. rsc.org The phenyl group typically orients itself to maximize hydrophobic and van der Waals interactions with nonpolar residues in the active site. Computational tools can visualize these interactions, providing a 3D representation of the ligand-protein complex and guiding further structural modifications to enhance binding affinity.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. nih.govnih.govresearchgate.net MD simulations on phenyl-piperazine scaffolds have demonstrated their utility in assessing the stability of ligand binding and the associated protein conformational changes. nih.govnih.govresearchgate.net

For this compound, an MD simulation would typically be run for several nanoseconds to observe the dynamics of the ligand within the binding site. Key parameters analyzed include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. A stable complex will exhibit minimal fluctuations in RMSD over the simulation period. Furthermore, MD simulations can reveal the persistence of key interactions, such as hydrogen bonds, identified in docking studies. Analysis of the simulation trajectory can provide insights into the flexibility of different parts of the molecule and the protein, highlighting regions that are crucial for binding.

The following table illustrates the type of data that can be generated from an MD simulation of a this compound-protein complex.

| Simulation Parameter | Analyzed Aspect | Typical Observation for a Stable Complex |

| RMSD of Ligand | Ligand's positional stability | Low and stable fluctuation around an average value |

| RMSD of Protein Backbone | Protein's structural stability | Convergence to a stable value after initial equilibration |

| Hydrogen Bond Occupancy | Stability of specific interactions | High percentage of occupancy over the simulation time |

| Radius of Gyration (Rg) | Compactness of the protein-ligand complex | Stable Rg values indicating no significant unfolding |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) Analysis)

Quantum chemical calculations provide a deeper understanding of the electronic properties of this compound, which are fundamental to its reactivity and interaction with biological targets.

Electronic Structure Characterization Relevant to Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. espublisher.commdpi.com For this compound, DFT calculations can determine various electronic properties such as orbital energies, charge distribution, and dipole moment. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important for understanding chemical reactivity. wikipedia.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. malayajournal.orgacadpubl.eu A smaller energy gap suggests higher reactivity.

A hypothetical FMO analysis for this compound might yield the following results:

| Parameter | Calculated Value (eV) | Interpretation |

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -2.1 | Electron-accepting capability |

| HOMO-LUMO Gap | 4.4 | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. acadpubl.euresearchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the pyridine and piperazine rings, indicating these as sites for potential hydrogen bonding or coordination with metal ions. Regions of positive potential would be expected around the hydrogen atoms. This information is crucial for understanding intermolecular interactions and designing molecules with improved binding characteristics.

Cheminformatics and Topological Analysis for Compound Prioritization

In the contemporary drug discovery landscape, computational methods are indispensable for the rapid and cost-effective screening of vast chemical libraries. Cheminformatics and topological analysis, in particular, serve as powerful tools for prioritizing lead candidates by predicting their physicochemical properties, pharmacokinetic profiles, and potential biological activities based on their molecular structure. For the compound this compound, these in silico approaches offer a rational framework for assessing its drug-likeness and potential as a therapeutic agent.

Cheminformatics analysis involves the calculation of a wide array of molecular descriptors that quantify various aspects of a molecule's structure and properties. These descriptors can be broadly categorized into 1D, 2D, and 3D descriptors. 1D descriptors include basic properties like molecular weight and atom counts. 2D descriptors are derived from the 2D representation of the molecule and include topological indices, which are numerical values that characterize the molecular topology. 3D descriptors, on the other hand, are calculated from the 3D conformation of the molecule and describe its shape and electronic properties.

For this compound, a range of physicochemical properties can be calculated to assess its potential as a drug candidate. These properties, often guided by frameworks such as Lipinski's Rule of Five, help in predicting the oral bioavailability of a compound.

Calculated Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C15H16N4O2 |

| Molecular Weight | 284.31 g/mol |

| LogP (octanol-water partition coefficient) | 2.97 |

| Topological Polar Surface Area (TPSA) | 64.9 Ų |

| Number of Hydrogen Bond Acceptors | 5 |

| Number of Hydrogen Bond Donors | 0 |

| Number of Rotatable Bonds | 2 |

| Molar Refractivity | 79.5 cm³ |

Note: These values are computationally predicted and may vary slightly depending on the algorithm and software used.

In addition to these fundamental properties, topological indices provide a more nuanced description of the molecular structure. These indices can be used to compare the structural features of this compound with other compounds of known activity, thereby aiding in its prioritization. Some of the commonly used topological indices include the Wiener index, the Zagreb indices (M1 and M2), and the Kier & Hall molecular connectivity indices.

Common Topological Indices in Drug Design

| Topological Index | Description |

| Wiener Index (W) | Defined as the sum of distances between all pairs of vertices in the molecular graph. It is related to the compactness of the molecule. |

| First Zagreb Index (M1) | Calculated as the sum of the squares of the degrees of all vertices in the molecular graph. It reflects the degree of branching of the molecule. |

| Second Zagreb Index (M2) | Calculated as the sum of the products of the degrees of adjacent vertices in the molecular graph. |

| Kier & Hall Molecular Connectivity Indices (χ) | A family of indices that describe the connectivity of the molecule, taking into account the degree of branching, cyclicity, and heteroatom content. |

The prioritization of this compound as a potential drug candidate would involve the integration of these cheminformatic and topological parameters into predictive models. By comparing its calculated properties to those of known drugs and other compounds in a screening library, researchers can make an informed decision about which compounds to advance for further experimental testing. For instance, a favorable LogP value and TPSA, in conjunction with specific topological features known to be associated with a desired biological activity, would elevate the priority of this compound. This data-driven approach significantly enhances the efficiency of the drug discovery process.

Future Directions and Research Perspectives

Exploration of Novel Analogues and Derivatization Strategies

The structural framework of 1-(5-nitropyridin-2-yl)-4-phenylpiperazine offers multiple sites for chemical modification to generate novel analogues with potentially enhanced potency, selectivity, and pharmacokinetic profiles. Future derivatization strategies can be systematically applied to its core components: the nitropyridine ring, the phenylpiperazine moiety, and the linker connecting them.

Modification of the Nitropyridine Ring: The nitro group on the pyridine (B92270) ring is a key feature that can be altered to modulate the compound's electronic properties and biological activity. Strategies could include:

Reduction of the nitro group to an amino group, which can then serve as a handle for further functionalization, such as acylation or sulfonylation, to introduce diverse chemical functionalities.

Replacement of the nitro group with other electron-withdrawing or electron-donating groups to investigate the structure-activity relationship (SAR) concerning this position.

Introduction of substituents at other positions of the pyridine ring to explore steric and electronic effects on target binding.

Derivatization of the Phenylpiperazine Moiety: The phenyl ring of the piperazine (B1678402) group is another critical area for modification. Research could focus on:

Substitution on the phenyl ring with various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) to enhance binding affinity and selectivity for biological targets.

Replacement of the phenyl ring with other aromatic or heteroaromatic systems to explore a wider chemical space and potentially discover novel biological activities.

Modification of the piperazine ring itself , for instance, by introducing substituents on the nitrogen atoms or altering the ring size, to fine-tune the compound's physicochemical properties.

A notable example of such derivatization is the use of 6-(4-phenylpiperazin-1-yl)pyridin-3-amine (B2399521), obtained from the reduction of the nitro group of this compound, to synthesize novel thiourea (B124793) and thiazolidinone derivatives. nih.gov This approach of hybridizing the core structure with other pharmacologically active motifs has shown promise in developing potent anticancer agents. nih.gov

Below is an interactive data table summarizing potential derivatization strategies:

| Core Moiety | Derivatization Strategy | Potential Outcome |

| Nitropyridine Ring | Reduction of nitro group to amino group | Introduction of a versatile chemical handle for further functionalization |

| Replacement of nitro group | Modulation of electronic properties and biological activity | |

| Introduction of other substituents | Exploration of steric and electronic effects on target binding | |

| Phenylpiperazine Moiety | Substitution on the phenyl ring | Enhancement of binding affinity and selectivity |

| Replacement of the phenyl ring | Exploration of wider chemical space and novel activities | |

| Modification of the piperazine ring | Fine-tuning of physicochemical properties |

Identification of New Biological Targets and Therapeutic Applications

While initial studies have pointed towards certain biological activities, a comprehensive screening of this compound and its analogues against a wide array of biological targets is crucial for uncovering jejich full therapeutic potential.

Anticancer Applications: Research has already demonstrated that derivatives of this compound exhibit cytotoxic activity against prostate cancer cell lines (DU 145, PC-3, and LNCaP). nih.gov Future studies should expand this investigation to a broader panel of cancer cell lines to identify other cancer types that may be susceptible to these compounds. Mechanistic studies are also warranted to elucidate the precise molecular targets and pathways responsible for the observed anticancer effects, which could include apoptosis induction and cell cycle inhibition. nih.gov

Antimicrobial Potential: The nitropyridine and phenylpiperazine motifs are present in various compounds with known antimicrobial properties. Therefore, screening novel analogues of this compound against a diverse range of bacterial and fungal pathogens could lead to the discovery of new anti-infective agents.

Neurological and Other Disorders: Phenylpiperazine derivatives are well-known for their activity on the central nervous system, particularly on dopamine (B1211576) and serotonin (B10506) receptors. nih.gov Investigating the affinity of this compound analogues for various neurotransmitter receptors and transporters could reveal potential applications in treating neurological and psychiatric disorders. Furthermore, given the diverse biological activities of related heterocyclic compounds, exploring other therapeutic areas such as inflammatory diseases and metabolic disorders could be a fruitful avenue of research.

Advanced Computational Studies for Rational Drug Design and Optimization

In silico methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. Advanced computational studies can significantly accelerate the development of this compound derivatives.

Molecular Docking and Pharmacophore Modeling: Once a biological target is identified, molecular docking studies can be employed to predict the binding mode and affinity of novel analogues. This allows for the prioritization of compounds for synthesis and biological testing. Pharmacophore modeling can help in identifying the key structural features required for biological activity, guiding the design of new molecules with improved properties.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to establish a mathematical relationship between the chemical structure of the analogues and their biological activity. These models can then be used to predict the activity of virtual compounds, further streamlining the drug discovery process.

ADMET Prediction: Computational tools can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed analogues. This early assessment of drug-like properties helps in identifying candidates with a higher probability of success in later stages of drug development.

Synergistic Approaches in Preclinical Drug Discovery to Identify Leads

Combining therapeutic agents can lead to enhanced efficacy, reduced side effects, and the potential to overcome drug resistance. Exploring synergistic combinations of this compound derivatives with existing drugs is a promising strategy for preclinical lead identification.

Combination with Standard-of-Care Drugs: In the context of cancer, for instance, novel derivatives could be tested in combination with established chemotherapeutic agents or targeted therapies. nih.gov Such studies could reveal synergistic interactions that lead to improved treatment outcomes. For example, combining a this compound derivative with a known anticancer drug could potentially lower the required dosage of the conventional drug, thereby reducing its toxicity.

Mechanism-Based Combinations: As the mechanisms of action of these compounds are elucidated, rational, mechanism-based combinations can be designed. For example, if a derivative is found to inhibit a specific signaling pathway, it could be combined with a drug that targets a complementary pathway, leading to a more potent and durable therapeutic effect.

The exploration of these future directions holds the key to unlocking the full therapeutic potential of this compound and its analogues, paving the way for the development of novel and effective treatments for a range of diseases.

Q & A

Q. What are the common synthetic routes for preparing 1-(5-nitropyridin-2-yl)-4-phenylpiperazine, and what analytical techniques are critical for confirming its structural integrity?

Methodological Answer: Synthesis of nitropyridinyl-piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, substituted piperazines can react with halogenated nitropyridines under microwave-assisted conditions (e.g., 280°C in DMSO with a base like diethylamine) to yield target compounds . Structural confirmation requires:

- NMR spectroscopy (¹H/¹³C) to verify substitution patterns and aromatic proton environments.

- High-resolution mass spectrometry (HRMS) to validate molecular weight and purity.

- X-ray crystallography (if single crystals are obtained) for absolute configuration determination, as demonstrated in related piperazine derivatives .

Q. How does the nitro group’s position on the pyridine ring influence the physicochemical properties and biological activity of phenylpiperazine derivatives?

Methodological Answer: The nitro group’s position (e.g., 3- vs. 5-nitropyridinyl) alters electronic and steric properties:

- Electron-withdrawing effects at the 5-position increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions .

- LogP values and membrane permeability can be predicted using computational tools (e.g., Molinspiration) to assess bioavailability.

- Biological activity : Meta-substituted nitro groups (e.g., 3-nitropyridinyl) in similar compounds show improved receptor-binding affinity compared to para-substituted analogs .

Q. What quality control parameters are essential when synthesizing this compound for pharmacological studies?

Methodological Answer: Critical parameters include:

- Purity assessment : HPLC (>95% purity) and thermal gravimetric analysis (TGA) to detect residual solvents .

- Stability testing : Accelerated degradation studies under acidic/alkaline conditions to identify hydrolysis-prone functional groups .

- Crystallinity evaluation : X-ray powder diffraction (XRPD) to confirm polymorphic consistency .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate the neuroprotective mechanisms of this compound in radiation-induced cognitive decline?

Methodological Answer:

- In vivo models : Use Nestin-GFP transgenic mice to track neural stem/progenitor cells (NSPCs) post-cranial irradiation (e.g., 4 Gy) and administer the compound intraperitoneally for 5 days .

- Neuroinflammation markers : Quantify GFAP (astrocytes), Iba1 (microglia), and IL-6 (ELISA) in brain tissue sections .

- Cognitive assays : Novel object recognition (NOR) and contextual fear conditioning (FC) to assess memory retention .

Q. How can researchers resolve contradictions in gender-specific responses observed in neuroprotective studies of nitropyridinyl-piperazine derivatives?

Methodological Answer: Gender disparities (e.g., increased NSPC proliferation in female mice vs. males ) require:

- Sex-balanced cohorts : Include both sexes in preclinical trials and analyze hormonal influences (e.g., estrogen modulation).

- In vitro validation : Compare compound effects on male vs. female-derived NSPCs in neurosphere assays .

- Transcriptomic profiling : RNA-seq to identify sex-specific signaling pathways (e.g., hedgehog or Wnt) .

Q. What methodologies enable the detection and quantification of this compound in biological matrices during pharmacokinetic studies?

Methodological Answer:

- LC-MS/MS : Optimize mobile phases (e.g., acetonitrile/0.1% formic acid) for chromatographic separation and use deuterated internal standards .

- Tissue distribution : Perfuse animals post-administration and homogenize brain/liver samples for extraction .

- Pharmacokinetic modeling : Non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life .

Q. How does the stereoelectronic profile of this compound influence its interaction with biological targets like the Hedgehog pathway?

Methodological Answer:

- Docking studies : Use Schrödinger Maestro to model interactions with Smoothened (SMO) receptor binding pockets .

- SAR analysis : Compare nitro-group positioning (5- vs. 3-) in analogs to optimize binding affinity and pathway activation .

- Functional assays : Gli-luciferase reporter assays in Shh-LIGHT II cells to quantify Hedgehog signaling modulation .

Q. What in vitro and in vivo models are appropriate for evaluating the dual therapeutic potential (neuroprotection and antitumor effects) of nitropyridinyl-piperazine compounds?

Methodological Answer:

- In vitro : Use patient-derived glioblastoma (GBM) spheroids to assess tumor growth inhibition (e.g., HK-157, HK-382 cell lines) .

- In vivo orthotopic models : Implant GL261-luciferase cells into mouse striatum and monitor tumor progression via bioluminescence imaging .

- Therapeutic index : Compare neuroprotection (NOR tests) and tumor growth delay to ensure no compromise in radiation efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.